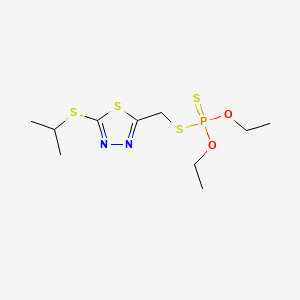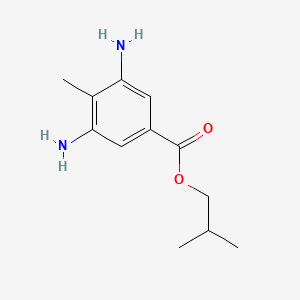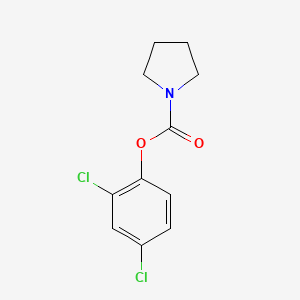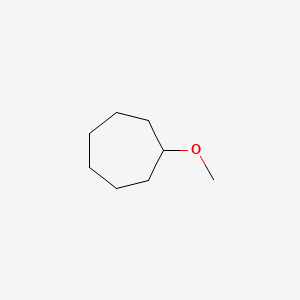
8-Ethyltetradecan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Ethyltetradecan-7-one is an organic compound with the molecular formula C16H32O It is a ketone, characterized by the presence of a carbonyl group (C=O) bonded to an ethyl group and a tetradecane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyltetradecan-7-one can be achieved through several methods. One common approach involves the oxidation of 8-ethyltetradecan-7-ol using an oxidizing agent such as pyridinium chlorochromate (PCC) or Jones reagent. The reaction typically takes place under mild conditions, with the alcohol being converted to the corresponding ketone.
Another method involves the Friedel-Crafts acylation of ethyltetradecane with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction proceeds through the formation of a carbocation intermediate, which then reacts with the acyl chloride to form the ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using environmentally friendly oxidizing agents. Catalytic processes that utilize transition metal catalysts can also be employed to enhance the efficiency and selectivity of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
8-Ethyltetradecan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of 8-ethyltetradecan-7-ol.
Substitution: The carbonyl group in this compound can undergo nucleophilic substitution reactions with nucleophiles such as hydrazine or hydroxylamine, leading to the formation of hydrazones or oximes, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydrazine, hydroxylamine
Major Products Formed
Oxidation: Carboxylic acids
Reduction: 8-Ethyltetradecan-7-ol
Substitution: Hydrazones, oximes
Aplicaciones Científicas De Investigación
8-Ethyltetradecan-7-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in studies involving lipid metabolism and the role of ketones in biological systems.
Medicine: Research into the potential therapeutic applications of ketones, including their use as metabolic modulators, may involve this compound.
Industry: The compound can be utilized in the production of fragrances and flavorings due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of 8-Ethyltetradecan-7-one involves its interaction with various molecular targets. As a ketone, it can participate in redox reactions, acting as an electron acceptor or donor. The carbonyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes involved in lipid metabolism, modulating their activity and affecting metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyltetradecan-1-ol: An alcohol with a similar carbon chain length but different functional group.
7,8-Diethyltetradecane: A hydrocarbon with a similar carbon skeleton but lacking the carbonyl group.
Tetradecane: A straight-chain alkane with no functional groups.
Uniqueness
8-Ethyltetradecan-7-one is unique due to the presence of both an ethyl group and a carbonyl group within a tetradecane chain. This combination of functional groups imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
50395-56-7 |
|---|---|
Fórmula molecular |
C16H32O |
Peso molecular |
240.42 g/mol |
Nombre IUPAC |
8-ethyltetradecan-7-one |
InChI |
InChI=1S/C16H32O/c1-4-7-9-11-13-15(6-3)16(17)14-12-10-8-5-2/h15H,4-14H2,1-3H3 |
Clave InChI |
OVPJQMWOGPVJNJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CC)C(=O)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,4-Dinitrophenyl)-2-[2-(methylsulfanyl)-1-phenylethylidene]hydrazine](/img/structure/B14667670.png)
![s-{2-[(2-Cyclohexylbutyl)(ethyl)amino]ethyl} hydrogen sulfurothioate](/img/structure/B14667682.png)


![2-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B14667690.png)


![1H-1,2,3-Triazole-4-methanamine, 5-amino-N-[[5-amino-1-(phenylmethyl)-1H-1,2,3-triazol-4-yl]methyl]-1-(phenylmethyl)-](/img/structure/B14667716.png)

![4-[(4-Aminophenyl)methyl]aniline;dimethyl benzene-1,4-dicarboxylate;1,3-dioxo-2-benzofuran-5-carboxylic acid;ethane-1,2-diol](/img/structure/B14667726.png)


